N-(4-Amino-2-methylphenyl)-2-fluorobenzamide

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is a synthetic benzamide derivative with the molecular formula C14H13FN2O. It features a 2-fluorobenzamide moiety and a 4-amino-2-methylphenyl group.

Molecular Formula C14H13FN2O
Molecular Weight 244.26 g/mol
CAS No. 926204-38-8
Cat. No. B1319841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-2-fluorobenzamide
CAS926204-38-8
Molecular FormulaC14H13FN2O
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H13FN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
InChIKeyLTKXHVNDJVDNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide (926204-38-8) Procurement Overview: A Structurally Defined Fluorobenzamide Research Tool


N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is a synthetic benzamide derivative with the molecular formula C14H13FN2O [1]. It features a 2-fluorobenzamide moiety and a 4-amino-2-methylphenyl group. This compound has been studied for its interaction with several biological targets, including monoamine oxidase B (MAO-B) and cAMP phosphodiesterase, though it demonstrates weak or negligible activity against these enzymes [2][3]. It is primarily utilized as a research tool in enzyme inhibition studies and as a synthetic intermediate in pharmaceutical development, including the synthesis of androgen receptor antagonists like Enzalutamide .

Why N-(4-Amino-2-methylphenyl)-2-fluorobenzamide Cannot Be Replaced by Generic Benzamide Analogs


Within the benzamide class, subtle structural variations profoundly alter target engagement and functional outcome. N-(4-Amino-2-methylphenyl)-2-fluorobenzamide exhibits a unique profile: weak MAO-B inhibition (IC50 >100 nM) and negligible cAMP PDE activity, contrasting sharply with potent, low-nanomolar MAO-B inhibitors among other fluorobenzamides [1][2]. Its specific substitution pattern (2-fluoro on the benzoyl ring and 4-amino-2-methyl on the aniline ring) dictates this distinct biological fingerprint, as well as its utility as a key intermediate in the synthesis of clinically relevant androgen receptor antagonists . Therefore, substituting this compound with a structurally related benzamide risks introducing unwanted potent biological activity or failing to replicate the specific reactivity required for downstream synthetic applications.

Quantitative Differentiation of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide from Related Benzamide Derivatives


MAO-B Inhibitory Activity: This Compound is a Weak Binder Compared to Potent Fluorobenzamide MAO-B Inhibitors

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide demonstrates weak inhibition of human monoamine oxidase B (MAO-B) with an IC50 greater than 100 nM [1]. This contrasts sharply with other fluorobenzamide derivatives, which are potent MAO-B inhibitors. For example, a preferred compound from a related patent series (Example 19) exhibits an IC50 of 3.1 nM against MAO-B [2]. This 32-fold difference in potency highlights that the specific substitution pattern of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide does not confer high-affinity MAO-B binding, a key feature for researchers seeking to avoid unintended MAO-B inhibition in their assays or for those investigating structure-activity relationships of benzamide-based enzyme inhibitors.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

cAMP Phosphodiesterase Activity: Negligible Inhibition Distinguishes This Compound from PDE-Active Benzamides

When assessed for inhibitory activity against cAMP phosphodiesterase from bovine aorta, N-(4-Amino-2-methylphenyl)-2-fluorobenzamide was determined to be 'insignificant' [1]. While specific IC50 data is not provided, this qualitative result is valuable for differentiation. Many benzamide derivatives are known to modulate phosphodiesterase activity, but this compound appears to lack this property. For researchers developing selective kinase or protease inhibitors, or using this compound as a negative control, this lack of PDE activity is a crucial selection criterion. In contrast, other benzamide derivatives, such as the lead compound in a series of substituted benzamides targeting SARS-CoV PLpro, exhibit IC50 values as low as 8.7 μM against that target, underscoring the activity cliffs within this chemical class [2].

cAMP Phosphodiesterase Signal Transduction Enzyme Inhibition

Crystal Structure: A Unique Molecular Conformation for Rational Design

The crystal structure of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide has been determined by single-crystal X-ray diffraction [1]. The molecule crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°. The molecular conformation, particularly the torsion angle between the benzamide and aniline rings, provides a precise, experimentally validated geometry for computational docking studies and structure-based drug design. This is in contrast to many benzamide analogs for which only predicted or low-resolution structures are available. The availability of a high-quality crystal structure enables more accurate molecular modeling and SAR analysis, facilitating the design of novel analogs with improved properties.

X-ray Crystallography Molecular Modeling Structure-Based Drug Design

Optimized Use Cases for N-(4-Amino-2-methylphenyl)-2-fluorobenzamide Based on Quantitative Evidence


Negative Control for MAO-B Inhibition Assays

Given its weak MAO-B inhibitory activity (IC50 >100 nM), this compound serves as an ideal negative control or reference standard in high-throughput screening campaigns targeting MAO-B. Researchers can use it to validate assay specificity and confirm that observed inhibition is due to the test compound rather than assay interference. This application is directly supported by quantitative binding data from BindingDB [1].

Scaffold for Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

The compound's unique substitution pattern (2-fluoro on the benzoyl ring, 4-amino-2-methyl on the aniline) and its weak activity against both MAO-B and cAMP PDE make it a valuable starting scaffold for SAR exploration. By introducing modifications to this core, medicinal chemists can probe the structural determinants of potency and selectivity for these and other targets. The availability of a high-resolution crystal structure [2] further enhances its utility in structure-based design.

Synthetic Intermediate for Androgen Receptor Antagonists

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is a key intermediate in the synthesis of Enzalutamide (MDV3100), a clinically approved androgen receptor antagonist for prostate cancer treatment . Its procurement ensures a reliable and high-quality building block for medicinal chemistry programs focused on developing novel AR-targeting therapeutics or for producing reference standards for analytical method development.

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